5-(Aminomethyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFJJOAPLFRFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406942 | |
| Record name | 5-(aminomethyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408352-66-9 | |
| Record name | 5-(aminomethyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 408352-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Aminomethyl Thiophene 2 Sulfonamide
Established Synthetic Pathways to the Thiophene-2-sulfonamide (B153586) Core
The construction of the thiophene-2-sulfonamide scaffold, a key pharmacophore, relies on established heterocyclic chemistry principles. Thiophene (B33073) is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. nih.gov This inherent reactivity guides the strategies for introducing the necessary sulfonamide and aminomethyl moieties.
A common approach begins with the sulfonation of a suitable thiophene precursor. For instance, 2-acetylthiophene (B1664040) can be used as a starting material. The synthesis often involves a multi-step sequence that first installs the sulfonamide group, followed by the elaboration of the second substituent, which is then converted into the aminomethyl group.
While direct C-H amination of a methyl group is challenging, the aminomethyl group is typically introduced via the reduction of a precursor functional group. A well-established pathway involves the use of a cyano group as a masked aminomethyl group. For example, a synthetic sequence can start with 5-iodo-2-acetylthiophene, which is converted to 5-cyano-2-acetylthiophene. prepchem.com The cyano group is then reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), followed by deprotection if necessary, to yield the 5-(aminomethyl)thiophene moiety. prepchem.com
Another strategy involves the Gabriel synthesis, starting from a 5-(halomethyl)thiophene-2-sulfonamide derivative. This intermediate can be reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. Reductive amination of a 5-formylthiophene-2-sulfonamide (B2977628) is also a viable route to introduce the aminomethyl group and its N-substituted derivatives.
| Method | Precursor Functional Group | Key Reagents | Description |
| Nitrile Reduction | Cyano (-CN) | LiAlH₄, H₂/Catalyst | A common and reliable method where a nitrile at the 5-position is reduced to a primary amine. prepchem.com |
| Gabriel Synthesis | Halomethyl (-CH₂X) | Potassium Phthalimide, Hydrazine | A classic method to form primary amines from alkyl halides, avoiding over-alkylation. |
| Reductive Amination | Formyl (-CHO) | NH₃, NaBH₃CN or H₂/Catalyst | Reaction of an aldehyde with ammonia (B1221849) to form an imine, which is subsequently reduced to the amine. |
Controlling the position of substituents on the thiophene ring is crucial for synthesizing the correct isomer. The inherent reactivity of thiophene directs electrophilic substitution to the C2 and C5 positions. Sulfonation, for instance, using chlorosulfonic acid, typically occurs at an unsubstituted C2 or C5 position.
To achieve specific substitution patterns, particularly on an already functionalized ring, directed metalation strategies are employed. The use of strong bases like TMPLi (2,2,6,6-tetramethylpiperidyllithium) in combination with trapping agents can achieve regioselective deprotonation and subsequent functionalization at a specific carbon atom. researchgate.net Furthermore, modern C-H functionalization techniques using transition metal catalysts, such as palladium, offer sophisticated methods for creating C-S bonds at specific sites, providing access to sulfonyl-containing intermediates from selectively formed aryl sulfonium (B1226848) salts. nih.gov These advanced methods allow for the construction of complex thiophene derivatives with high precision.
Synthesis of Structurally Related Derivatives and Analogues
To explore structure-activity relationships (SAR) and optimize biological properties, numerous derivatives of 5-(aminomethyl)thiophene-2-sulfonamide have been synthesized. mdpi.com Modifications are typically explored at three key positions: the aminomethyl group, the thiophene ring itself, and the sulfonamide moiety.
The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide array of substituents. Standard organic transformations can be applied to generate libraries of analogues.
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
Reductive Amination: Condensation with various aldehydes or ketones followed by reduction leads to N-substituted secondary amines.
These modifications allow for the introduction of groups with different steric and electronic properties, which can influence the molecule's interaction with its biological target.
Altering the substitution on the thiophene ring can significantly impact the compound's pharmacokinetic and pharmacodynamic profile. Introducing substituents at the C3 and C4 positions can modulate the molecule's conformation and electronic distribution. nih.gov A common strategy involves starting with a di-halogenated thiophene, allowing for selective functionalization at one position while retaining the other halogen as a handle for subsequent cross-coupling reactions. For instance, protecting the sulfonamide group allows for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling to introduce alkyne moieties, which can then be used in cycloaddition reactions to build more complex heterocyclic systems. mdpi.com
| Modification Strategy | Position | Example Reaction | Purpose |
| Halogenation | C3, C4 | Electrophilic Bromination | Introduce a handle for further functionalization. |
| Cross-Coupling | C3, C4 | Suzuki, Sonogashira Coupling | Introduce aryl, heteroaryl, or alkynyl groups to explore new binding pockets. mdpi.com |
| Cycloaddition | Attached to a substituent | Azide-Alkyne Cycloaddition | Create triazole rings for enhanced target interactions. mdpi.com |
The sulfonamide group is a critical zinc-binding group in many carbonic anhydrase inhibitors. nih.gov While the primary sulfonamide (-SO₂NH₂) is often essential for activity, its derivatization is a key strategy for achieving isoform selectivity. The synthesis of N-substituted sulfonamides is typically achieved by reacting the precursor sulfonyl chloride with a desired primary or secondary amine instead of ammonia. researchgate.netresearchgate.net This allows for the introduction of a "tail" onto the inhibitor, which can extend into different regions of the enzyme's active site, leading to improved affinity and selectivity for a specific carbonic anhydrase isoform. mdpi.com For example, introducing substituted-benzylsulfanyl moieties via an SCH₂ linker can add flexibility to the inhibitor tail, potentially increasing isoform selectivity. mdpi.com
Advanced Synthetic Techniques Applicable to Thiophene-Sulfonamide Conjugates
The synthesis of derivatives of this compound is crucial for developing novel compounds with tailored properties. Advanced synthetic methodologies, including click chemistry and directed metalation, offer powerful tools for the efficient and selective functionalization of the thiophene-sulfonamide scaffold. These techniques enable the creation of diverse molecular architectures for various research applications.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. cu.edu.eg The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link molecular fragments. nih.govresearchgate.net This methodology has been successfully employed to synthesize a variety of sulfonamide derivatives, leveraging the triazole ring as a robust linker to introduce diverse functional groups. nih.govdaneshyari.com
For the derivatization of this compound, a plausible synthetic route involves the conversion of the primary amine in the aminomethyl group into an azide (B81097). This azide-functionalized thiophene-sulfonamide intermediate can then undergo a CuAAC reaction with a wide array of terminal alkynes. This modular approach allows for the rapid assembly of a library of novel 1,4-disubstituted 1,2,3-triazole derivatives, each featuring the core thiophene-sulfonamide pharmacophore. The synthesis of benzenesulfonamide-triazole conjugates has been shown to be an effective strategy for developing selective carbonic anhydrase inhibitors. cu.edu.egnih.gov
The versatility of this approach is highlighted in the table below, which illustrates potential derivatives synthesized from an azide precursor of this compound.
| Reactant Alkyne | Chemical Structure of Alkyne | Resulting Triazole-Linked Derivative Structure |
| Phenylacetylene | C₆H₅C≡CH | 5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thiophene-2-sulfonamide |
| Propargyl alcohol | HC≡CCH₂OH | 5-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)thiophene-2-sulfonamide |
| 3-Ethynylpyridine | C₅H₄NC≡CH | 5-((4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)thiophene-2-sulfonamide |
| 1-Ethynylcyclohexene | C₆H₉C≡CH | 5-((4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)methyl)thiophene-2-sulfonamide |
This table presents hypothetical reaction products based on established click chemistry principles.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The sulfonamide group is recognized as a potent DMG, capable of directing the lithiation of aromatic rings. lookchem.com
In the context of thiophene-2-sulfonamides, metalation studies have demonstrated that the sulfonamide group directs deprotonation to the C3 position. lookchem.com Initial attempts to metalate N,N-dimethyl-2-thiophenesulfonamide resulted in metalation at the C5 position; however, when the C5 position was blocked (e.g., with a trimethylsilyl (B98337) group), metalation occurred exclusively at the C3 position. lookchem.com This finding is directly applicable to this compound, where the C5 position is already substituted.
The synthetic procedure would involve treating the N-protected this compound with a strong base like n-butyllithium (n-BuLi). lookchem.comwikipedia.org This would generate a lithiated intermediate at the C3 position of the thiophene ring. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgmdpi.com
The following table details potential functionalizations of the thiophene ring at the C3 position via a DoM strategy.
| Electrophile | Reagent Example | Functional Group Introduced at C3 |
| Carbon dioxide | CO₂ (Dry Ice) | Carboxylic acid (-COOH) |
| Aldehyde | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Halogenating Agent | Iodine (I₂) | Iodine (-I) |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Stannylating Agent | Tributyltin chloride (Bu₃SnCl) | Tributylstannyl (-SnBu₃) |
This table illustrates potential modifications based on the principles of directed metalation and subsequent electrophilic quench. lookchem.commdpi.com The resulting 3-substituted derivatives can serve as versatile intermediates for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Stille coupling using the stannylated derivative). wikipedia.org
Pharmacological Investigations and Elucidation of Biological Mechanisms of Action
Enzyme Inhibition Potency and Selectivity Profiling
Lactoperoxidase (LPO) Enzyme Inhibition
Lactoperoxidase (LPO) is an enzyme found in mucosal secretions, such as milk, saliva, and tears, where it plays a crucial role in the innate immune system by catalyzing the oxidation of thiocyanate (B1210189) and iodide ions into potent antimicrobial agents. The inhibition of LPO can have significant physiological consequences. While direct inhibitory data for 5-(aminomethyl)thiophene-2-sulfonamide on lactoperoxidase is not extensively detailed in the available literature, studies on related thiophene-2-sulfonamide (B153586) derivatives have demonstrated a strong potential for this class of compounds to inhibit LPO.
In a study investigating a series of thiophene-2-sulfonamide derivatives, significant inhibitory effects on bovine milk LPO were observed. nih.gov One of the most potent compounds identified in this study was 5-(2-thienylthio)thiophene-2-sulfonamide, which exhibited competitive inhibition of the enzyme. nih.gov The reported half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for this derivative underscore the potential of the thiophene-2-sulfonamide scaffold as a source of potent LPO inhibitors.
| Compound | Inhibition Type | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| 5-(2-thienylthio)thiophene-2-sulfonamide | Competitive | 3.4 | 2 ± 0.6 |
This table presents the inhibitory data for a related thiophene-2-sulfonamide derivative against lactoperoxidase, highlighting the potential of this chemical class.
Antimicrobial Efficacy and Underlying Mechanisms
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. The incorporation of a thiophene (B33073) ring can further modulate the antimicrobial spectrum and potency.
The primary mechanism of antibacterial action for sulfonamides is the inhibition of the folic acid biosynthesis pathway in microorganisms. researchgate.netmhmedical.comnih.govnih.govyoutube.com Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. mhmedical.com This metabolic pathway is therefore an attractive target for selective antimicrobial therapy.
Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netnih.govyoutube.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid. researchgate.netyoutube.com Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. researchgate.netmhmedical.com The depletion of dihydrofolic acid and its subsequent active form, tetrahydrofolic acid, disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to the inhibition of bacterial growth and replication. researchgate.net
Antineoplastic Activity and Cellular Targets
The sulfonamide moiety is also a key feature in a class of drugs that target enzymes involved in cancer progression, particularly carbonic anhydrases.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Several CA isoforms are known, and some, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. researchgate.net These tumor-associated CAs contribute to the acidification of the tumor microenvironment, which promotes cancer cell invasion and resistance to therapy.
Sulfonamides are potent inhibitors of carbonic anhydrases. nih.gov The primary amino group of the sulfonamide can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition. The thiophene ring and other substituents can influence the binding affinity and selectivity for different CA isoforms. While specific inhibition constants (Ki) for this compound against CA IX and CA XII are not provided in the search results, the general class of five-membered heterocyclic sulfonamides has been extensively studied as CA inhibitors. nih.gov The development of isoform-selective inhibitors is a key goal in cancer therapy to minimize off-target effects. unifi.it Studies on various hydrazide-sulfonamide hybrids have demonstrated a wide range of Ki values against CA II, CA IX, and CA XII, indicating that structural modifications can lead to potent and selective inhibitors. nih.gov
| Compound Type | Target Isoform | Reported Ki Values (µM) |
|---|---|---|
| Hydrazide-Sulfonamide Hybrids | CA II | 0.61 - 0.68 |
| Hydrazide-Sulfonamide Hybrids | CA IX | 0.19 - 1.04 |
| Hydrazide-Sulfonamide Hybrids | CA XII | 0.99 - 1.22 (some with % inhibition) |
This table provides a range of inhibition constants for related hydrazide-sulfonamide hybrids against different carbonic anhydrase isoforms, illustrating the potential for this chemical class to target tumor-associated CAs. nih.gov
The antineoplastic effects of sulfonamide-based carbonic anhydrase inhibitors are linked to their ability to modulate the tumor microenvironment. By inhibiting CA IX and CA XII, these compounds can reverse the extracellular acidosis and inhibit the proliferation and invasion of cancer cells.
Furthermore, some sulfonamide derivatives have been shown to exert their anticancer effects through other mechanisms. For instance, certain sulfonamides can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govmdpi.com Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply nutrients to the tumor, thereby hindering its growth. Additionally, some thiophene derivatives have been reported to induce cytotoxicity in cancer cells through the intrinsic apoptotic pathway, involving the generation of reactive oxygen species and mitochondrial depolarization. nih.gov While direct evidence for the modulation of specific oncogenic signaling pathways by this compound is limited in the provided literature, the known activities of related sulfonamide and thiophene compounds suggest potential mechanisms that warrant further investigation. The inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, is another reported anticancer mechanism for some sulfonamide derivatives. mdpi.com
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
While direct research on this compound's capacity to induce apoptosis and cell cycle arrest is limited, studies on related sulfonamide and thiophene derivatives provide significant insights into these potential mechanisms. The sulfonamide group is a key structural feature in compounds known to interfere with cell proliferation. researchgate.net
Investigations into novel sulfonamide-based analogues have demonstrated their ability to induce mitochondrial-associated apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov For instance, certain sulfonamide metformin (B114582) derivatives have shown potent cytotoxic properties, leading to both early and late apoptosis. nih.gov The mechanism often involves the disruption of the cell cycle, a critical process for cell proliferation. The dysregulation of the cell cycle can halt the growth of abnormal cells, making it a target for therapeutic agents. mdpi.com
Similarly, various thiophene derivatives have been identified as having antineoplastic properties by modulating cell cycle progression. nih.gov One study on a 5-nitro-thiophene-thiosemicarbazone derivative found that it induced S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov These findings suggest that the broader class of thiophene-containing compounds warrants investigation for their effects on cell cycle and apoptotic pathways.
Table 1: Effects of Related Sulfonamide and Thiophene Derivatives on Cell Cycle and Apoptosis
| Compound Class | Specific Derivative/Analogue | Observed Effect | Cell Line |
|---|---|---|---|
| Sulfonamide Derivatives | Sulfonamide-metformin analogue (Compound 2) | Induction of early and late apoptosis | MCF-7 (Breast Cancer) |
Anti-inflammatory Modulatory Effects
The thiophene ring is a core structure in several compounds recognized for their anti-inflammatory properties, including commercially available drugs like Tinoridine and Tiaprofenic acid. mdpi.com The anti-inflammatory mechanisms of thiophene-based compounds are often linked to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov
Research on various thiophene derivatives has elucidated several pathways for their anti-inflammatory action. Some derivatives have been shown to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com The modulation of these cytokines is a critical aspect of controlling the inflammatory response. Furthermore, certain methoxy-substituted thiophene derivatives have been observed to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of inflammatory signaling pathways like ERK, p38, and NF-ĸB. mdpi.com The aromatic and hydrophobic nature of the thiophene ring may enhance membrane permeability, contributing to the efficacy of these compounds as anti-inflammatory agents. nih.gov
Table 2: Anti-inflammatory Mechanisms of Various Thiophene-Based Compounds
| Compound/Derivative Class | Mechanism of Action | Target Molecules/Pathways |
|---|---|---|
| Thiazolo-thiophene derivatives | Reduction of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 |
| Methoxy-substituted thiophenes | Negative regulation of cytokine expression and pathway inhibition | TNF-α, IL-8, ERK, p38, NF-ĸB |
Antioxidant Bioactivity
The thiophene scaffold is a subject of significant interest for its antioxidant potential. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and is implicated in numerous diseases. nih.gov Compounds containing a thiophene ring have been investigated as synthetic radical scavengers. nih.gov
Studies have demonstrated that thiophene and its derivatives exhibit antiradical abilities. mdpi.com For example, research on thiophene-2-carboxamide derivatives showed significant antioxidant activity, with some compounds demonstrating inhibition comparable to the standard antioxidant, ascorbic acid. nih.gov The presence of electron-donating groups, such as an amino group, on the thiophene ring appears to enhance its antioxidant power by increasing resonating electrons, which facilitates the trapping of peroxide radicals. nih.gov The antiradical capacity of thiophene and its aminocarbonitrile derivatives has been shown to significantly exceed that of some traditional antioxidants, suggesting their potential as agents against pathologies related to oxidative stress. mdpi.comresearchgate.net
Table 3: Antioxidant Activity of Thiophene Derivatives
| Compound Type | Assay | Activity (% Inhibition) | Reference Standard |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% | Ascorbic Acid (88.44%) |
| 3-hydroxy thiophene-2-carboxamide | ABTS | 28.4% - 54.9% | Ascorbic Acid |
Exploration of Other Investigated Biological Activities (e.g., Anticonvulsant, Diuretic Potential)
The structural features of this compound, specifically the sulfonamide group, suggest other potential biological activities, notably as a carbonic anhydrase (CA) inhibitor. This class of inhibitors is known to possess both anticonvulsant and diuretic properties. nih.govmdpi.com
Anticonvulsant Potential: The sulfonamide moiety is present in established antiepileptic drugs like acetazolamide (B1664987) and topiramate, which act as carbonic anhydrase inhibitors. nih.gov Research has shown that various heterocyclic sulfonamides exhibit potent CA inhibitory properties and strong anticonvulsant effects in animal models. nih.govdrugbank.com The mechanism is linked to the inhibition of brain carbonic anhydrase isozymes, which can lead to increased CO2 levels and reduced neuronal excitability. mdpi.com The presence of a thiophene ring in other molecules, such as the anticonvulsant drug tiagabine, further supports the potential of thiophene-based structures in modulating neurological activity. nih.gov
Diuretic Potential: Carbonic anhydrase inhibitors are a well-established class of diuretics. The enzyme carbonic anhydrase is found in the proximal tubules of the kidneys and plays a crucial role in the reabsorption of bicarbonate, sodium, and water. By inhibiting this enzyme, sulfonamides like acetazolamide decrease sodium bicarbonate reabsorption, leading to diuresis. Given that this compound is a sulfonamide derivative, it is plausible that it exhibits inhibitory activity against carbonic anhydrase, thereby possessing diuretic potential.
Advanced Computational and Medicinal Chemistry Approaches
Rational Design Strategies for Novel Analogues
Rational drug design encompasses a variety of computational strategies aimed at discovering and developing new drug candidates based on a known biological target. tandfonline.com For 5-(Aminomethyl)thiophene-2-sulfonamide, which targets carbonic anhydrase, these strategies are pivotal in designing next-generation inhibitors.
De Novo Drug Design Methodologies
De novo drug design involves the computational creation of novel molecular structures that are predicted to bind to a specific target, often without relying on existing ligand scaffolds. This approach can be particularly useful for exploring new chemical space and generating innovative drug candidates. The process typically begins with an empty active site of the target protein, such as carbonic anhydrase, and computationally "grows" a molecule within it, piece by piece, optimizing for favorable interactions.
For designing analogues of this compound, a de novo design algorithm could be initiated with a seed fragment, such as the thiophene-2-sulfonamide (B153586) core, placed in the active site of a carbonic anhydrase isoform. The algorithm would then explore various chemical additions, guided by a scoring function that evaluates binding affinity, to generate novel structures. For instance, different substituents could be computationally attached to the aminomethyl group or the thiophene (B33073) ring to explore new interactions within the enzyme's active site.
Table 1: Hypothetical Novel Analogues of this compound Generated via De Novo Design
| Analogue ID | Modification | Predicted Target Interaction |
|---|---|---|
| T5A-DN-01 | Replacement of aminomethyl with a carboxyl group | Enhanced hydrogen bonding with active site residues |
| T5A-DN-02 | Addition of a phenyl ring to the amino group | Increased hydrophobic interactions |
Fragment-Based Drug Discovery (FBDD) Principles
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. researchgate.net Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The aromatic sulfonamide moiety is a classic recognition fragment for carbonic anhydrase inhibitors. nih.gov
In the context of this compound, the thiophene-2-sulfonamide core itself can be considered a key fragment that binds to the zinc ion in the active site of carbonic anhydrase. researchgate.net An FBDD approach could involve screening a library of diverse fragments to identify those that bind to adjacent pockets in the enzyme's active site. These secondary fragments could then be computationally or synthetically linked to the primary thiophene-2-sulfonamide fragment to create novel, high-affinity ligands. This "fragment linking" or "fragment growing" approach can lead to the development of highly selective inhibitors for different carbonic anhydrase isoforms. tandfonline.comtandfonline.com
In Silico Modeling and Simulation Techniques
In silico modeling and simulation techniques provide detailed insights into the molecular interactions between a ligand and its target, which is crucial for understanding the mechanism of action and for optimizing lead compounds.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies can elucidate its binding mode within the active site of various carbonic anhydrase isoforms. These studies have been instrumental in understanding the inhibition mechanisms of other thiophene-based sulfonamides. researchgate.netbohrium.com The sulfonamide group is known to coordinate with the zinc ion in the active site, and the thiophene ring and its substituents form additional interactions with surrounding amino acid residues. researchgate.netnih.gov
Binding affinity prediction, often coupled with molecular docking, estimates the strength of the interaction between the ligand and the target. This is typically expressed as a binding energy or an inhibition constant (Ki). By comparing the predicted binding affinities of different analogues, researchers can prioritize the synthesis of the most promising compounds.
Table 2: Predicted Binding Affinities of this compound Analogues with Carbonic Anhydrase II
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -7.8 | His94, His96, His119, Thr199, Thr200 |
| Analogue T5A-DN-01 | -8.5 | His94, His96, His119, Thr199, Thr200, Gln92 |
Molecular Dynamics Simulations of Ligand-Target Complexes
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. ni.ac.rs MD simulations of the this compound-carbonic anhydrase complex can reveal the stability of the binding pose predicted by docking, the role of water molecules in the active site, and the conformational changes that may occur upon ligand binding. nih.govacs.org
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of molecules. nih.gov For this compound and its analogues, these calculations can provide insights into their chemical reactivity, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.netchemijournal.com
This information is valuable for understanding the nature of the interactions between the ligand and the target at a subatomic level. For instance, the calculated partial charges on the atoms of the sulfonamide group can help explain its strong interaction with the positively charged zinc ion in the carbonic anhydrase active site. chemijournal.com Furthermore, analyzing the HOMO-LUMO energy gap can provide information about the chemical stability and reactivity of the designed analogues. nih.gov
Table 3: Calculated Electronic Properties of Thiophene Sulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene-2-sulfonamide | -6.54 | -1.23 | 5.31 |
| 5-Methylthiophene-2-sulfonamide | -6.48 | -1.19 | 5.29 |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
In the contemporary drug discovery landscape, the early-stage evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical determinant of its potential success as a therapeutic agent. For this compound, a potent carbonic anhydrase inhibitor, in silico ADMET prediction serves as an invaluable tool to forecast its pharmacokinetic and toxicological profile, thereby guiding its optimization. biosynth.com Computational models leverage the chemical structure of a molecule to estimate a wide array of physicochemical and physiological parameters.
These predictive models analyze key molecular descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to assess properties like oral bioavailability and membrane permeability. For instance, adherence to Lipinski's Rule of Five is a primary filter for predicting drug-likeness.
The metabolic fate of this compound can also be predicted, identifying potential sites of metabolism by cytochrome P450 enzymes. This is crucial for anticipating drug-drug interactions and understanding the compound's half-life in the body. Furthermore, toxicity predictions can flag potential liabilities, such as hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), or mutagenicity, at a very early stage, allowing for structural modifications to mitigate these risks.
Below is a predictive ADMET profile for this compound, generated based on computational models.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 192.26 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Octanol/Water Partition Coefficient) | -0.8 | Indicates good aqueous solubility |
| Topological Polar Surface Area (TPSA) | 101.8 Ų | Suggests good oral absorption |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility | High | Favorable for formulation |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Hepatotoxicity | Low risk | Favorable safety profile |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |
Combinatorial Chemistry and Library Synthesis for Activity Screening
The structural framework of this compound, featuring a thiophene-2-sulfonamide core, is an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. researchgate.net The primary sulfonamide group is a known zinc-binding group that is crucial for the inhibition of metalloenzymes like carbonic anhydrases, while the aminomethyl group provides a convenient handle for diversification. biosynth.comnih.gov
Combinatorial synthesis allows for the rapid generation of a large number of analogs by systematically combining a set of building blocks. In the case of this compound, a library of derivatives can be created by reacting the primary amine of the aminomethyl group with a diverse collection of carboxylic acids, sulfonyl chlorides, or isocyanates to yield a variety of amides, sulfonamides, and ureas, respectively. This approach enables a systematic exploration of the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
The resulting library of compounds can then be subjected to high-throughput screening against a panel of biological targets. For instance, given that the parent compound is a carbonic anhydrase inhibitor, the library could be screened against various isoforms of this enzyme (e.g., CA I, II, IX, XII) to identify isoform-selective inhibitors. nih.gov This is particularly relevant for developing targeted therapies, as different carbonic anhydrase isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer.
The screening data, in conjunction with the structural information of the library members, can be used to establish structure-activity relationships (SAR). This knowledge is then used to guide the design of the next generation of compounds with further optimized properties.
An example of a combinatorial library based on the this compound scaffold is presented below.
| Compound ID | R-Group Modification at the Aminomethyl Position | Resulting Functional Group | Potential Screening Target |
|---|---|---|---|
| ATS-001 | Acetyl | Amide | Carbonic Anhydrase Isoforms |
| ATS-002 | Benzoyl | Amide | Carbonic Anhydrase Isoforms |
| ATS-003 | Methanesulfonyl | Sulfonamide | Carbonic Anhydrase Isoforms |
| ATS-004 | Phenylsulfonyl | Sulfonamide | Carbonic Anhydrase Isoforms |
| ATS-005 | Ethyl isocyanate | Urea | Carbonic Anhydrase Isoforms |
| ATS-006 | Phenyl isocyanate | Urea | Carbonic Anhydrase Isoforms |
Preclinical Development and Translational Research Insights
In Vitro Biological Assay Methodologies
The in vitro evaluation of 5-(Aminomethyl)thiophene-2-sulfonamide and its analogs involves a tiered approach, beginning with broad screening and progressing to detailed functional and kinetic studies.
High-Throughput Screening (HTS) serves as a foundational methodology in the early-stage assessment of thiophene (B33073) derivatives. plos.orgnih.gov HTS platforms are utilized to rapidly screen large libraries of small molecules against specific biological targets to identify potential therapeutic candidates. In the context of thiophene sulfonamides, HTS assays are instrumental in identifying compounds that modulate the activity of enzymes relevant to disease, such as carbonic anhydrases in glaucoma or essential enzymes in microbial pathogens. nih.gov These platforms often employ automated liquid handling and data processing to test thousands of compounds efficiently, measuring parameters like enzyme inhibition or changes in cellular phenotype. The identification of a novel thiophene derivative with anti-cancer activity from the ChemBridge DIVERSet Library through an HTS assay exemplifies the power of this approach to uncover promising molecules for further development. plos.orgnih.gov
Following initial identification, lead compounds undergo rigorous testing in cell-based functional assays to determine their biological effects at a cellular level. For thiophene derivatives, these assays are crucial for understanding their therapeutic potential and mechanism of action. plos.orgnih.gov
Cytotoxicity Assays: These assays measure the degree to which an agent is toxic to cells. For instance, studies on the thiophene derivative F8 demonstrated its ability to induce cell death in a panel of cancer cell lines at low micromolar concentrations. plos.orgnih.gov
Proliferation Assays: These are used to determine a compound's ability to inhibit cell growth and division, a key characteristic for potential anti-cancer or antimicrobial agents.
Apoptosis Assays: To understand the mechanism of cell death, apoptosis assays are employed. Techniques such as flow cytometry are used to detect markers of programmed cell death, like phosphatidylserine (B164497) externalization. Research on compound F8 confirmed that it induces apoptosis, as evidenced by significant phosphatidylserine externalization in CCRF-CEM leukemia cells. plos.org
These cell-based studies provide critical insights into the biological activity of thiophene sulfonamides and help guide their further preclinical development.
To quantify the potency and mechanism of enzyme inhibition, advanced enzyme kinetic assays are essential. This compound is recognized as a potent inhibitor of carbonic anhydrase (CA), and its interactions with various CA isoenzymes are meticulously studied. biosynth.com Thiophene-based sulfonamides have been evaluated for their inhibitory effects on human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). nih.gov
Kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined using methods like spectrophotometry. These studies reveal the high affinity of thiophene sulfonamides for their target enzymes. For example, investigations into a series of thiophene-based sulfonamides showed potent, nanomolar-level inhibition against hCA-II. nih.gov
Table 1: Inhibitory Activity of Representative Thiophene-Based Sulfonamides Against Human Carbonic Anhydrase (hCA) Isoenzymes
| Compound Class | Target Isoenzyme | IC₅₀ Range | Kᵢ Range | Inhibition Type |
|---|---|---|---|---|
| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 nM - 234.99 µM | Noncompetitive |
| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 nM - 38.04 µM | Noncompetitive |
Data sourced from a study on various thiophene-based sulfonamides and is representative of the class of compounds. nih.gov
These kinetic data are fundamental for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of these inhibitors. nih.gov
In Vivo Efficacy Studies in Relevant Disease Models
To validate in vitro findings and assess therapeutic potential in a physiological context, this compound and related compounds are tested in relevant animal models of disease.
The primary therapeutic target for this compound is glaucoma, a condition characterized by elevated intraocular pressure (IOP). google.com To test the efficacy of topical carbonic anhydrase inhibitors, rabbit models of glaucoma and ocular hypertension are widely used. nih.govnih.gov In these models, ocular hypertension is induced, and the test compound is administered topically to the eye. The primary endpoint is the reduction of IOP over time compared to a vehicle control. Studies on various 5-substituted thieno[2,3-b]thiophene-2-sulfonamides have demonstrated their ability to effectively lower IOP in these models, confirming the therapeutic principle of targeting carbonic anhydrase in the eye. nih.gov
The thiophene sulfonamide scaffold is also explored for its antimicrobial properties. researchgate.net The in vitro antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. nih.govresearchgate.net
Table 2: In Vitro Antibacterial Activity (MIC) of a Representative Thiophene Derivative (P7)
| Bacterial Strain | Type | MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 17.96 |
| Bacillus subtilis | Gram-positive | 17.96 |
| Escherichia coli | Gram-negative | 9.34 |
| Salmonella typhi | Gram-negative | 17.96 |
Data from a study on thiophene derivatives incorporating a sulfonamide moiety. researchgate.net
Compounds that show promising in vitro activity are then advanced to in vivo infectious disease models. Murine models, such as lung infection or systemic bacteremia models, are commonly used to evaluate the efficacy of new antimicrobial agents. mdpi.com In these studies, animals are infected with a pathogenic bacterium and then treated with the test compound. Efficacy is measured by outcomes such as reduction in bacterial burden in target organs (e.g., lungs, spleen) and improved survival rates compared to untreated control groups. mdpi.com
Cancer Xenograft Models for Antitumor Response
Cancer xenograft models are a cornerstone of preclinical oncology research, providing crucial in vivo data on a compound's potential efficacy. In these models, human tumor cells are implanted into immunocompromised mice, allowing for the growth of a human tumor in a living organism. This enables the assessment of an investigational drug's ability to inhibit tumor growth.
Thiophene and sulfonamide derivatives have been the subject of numerous anticancer drug discovery programs. nih.govnih.gov Compounds incorporating these scaffolds have demonstrated activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest. nih.govtum.de
For a compound like this compound, a typical xenograft study would involve treating tumor-bearing mice with the compound and measuring the tumor volume over time compared to a vehicle-treated control group. The results are often expressed as tumor growth inhibition (TGI). While specific data for this compound is not available, research on related thiophene carboxamide derivatives, designed as biomimetics of the anticancer agent Combretastatin A-4, illustrates the type of data generated. These studies evaluated cytotoxicity against various cancer cell lines, which is a prerequisite for advancing to in vivo xenograft models. mdpi.com
Table 1: Illustrative In Vitro Cytotoxicity Data for Thiophene Carboxamide Derivatives Against Hep3B Cancer Cell Line mdpi.com
| Compound | IC₅₀ (µM) |
| Derivative 2b | 5.46 |
| Derivative 2e | 12.58 |
| Doxorubicin (Control) | >100 |
This table illustrates the type of in vitro data that precedes and informs in vivo xenograft studies. Compounds 2b and 2e demonstrated significant cytotoxic activity against the Hep3B liver cancer cell line, indicating their potential for antitumor effects in a corresponding xenograft model.
Mechanistic Toxicology and Safety Profile Considerations
The toxicological profile of this compound would be influenced by both the thiophene ring and the sulfonamide functional group.
Bioactivation Potential of the Thiophene Ring and Reactive Metabolite Formation
The thiophene ring is recognized in medicinal chemistry as a "structural alert," indicating its potential to be converted into reactive metabolites within the body. nih.govresearchgate.net This process, known as bioactivation, is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.gov
Metabolism of the thiophene ring can proceed via two main oxidative pathways:
S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene S-oxide. nih.govnih.gov
Epoxidation: One of the double bonds in the ring is oxidized to form a thiophene epoxide. nih.govresearchgate.net
Both thiophene S-oxides and epoxides are highly reactive, electrophilic species. nih.govresearchgate.net These reactive metabolites can covalently bind to cellular macromolecules, such as proteins, which can lead to cellular damage, trigger an immune response, and result in organ toxicity, most notably drug-induced hepatotoxicity. nih.gov A well-documented example is the drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene moiety. nih.govresearchgate.net The formation of these reactive species is a critical consideration in the safety assessment of any thiophene-containing drug candidate. nih.gov
Identification of Off-Target Effects and Adverse Event Mechanisms
Off-target adverse drug reactions are not predictable based on the intended pharmacological action of a drug. nih.gov For a molecule containing a sulfonamide group, a key consideration is the potential for hypersensitivity reactions. nih.gov
The mechanism for many sulfonamide-related adverse events is believed to involve the formation of reactive metabolites. nih.gov For instance, the widely used sulfonamide antibiotic, sulfamethoxazole, is metabolized to a hydroxylamine (B1172632) and a highly reactive nitroso metabolite. nih.gov These metabolites can act as haptens, covalently binding to proteins and forming neoantigens that can provoke an adverse immune response. nih.gov
Common clinical manifestations of such off-target, immune-mediated reactions include:
Skin Reactions: These are the most frequent adverse reactions to sulfonamides, ranging from mild maculopapular rashes to severe and potentially life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). nih.govnih.gov
Other Systemic Reactions: Less commonly, reactions can include acute liver injury, blood dyscrasias, and pulmonary reactions. nih.gov
Therefore, the preclinical safety evaluation of this compound would need to carefully assess its potential to form reactive metabolites and elicit immune-mediated responses.
In Vitro and In Vivo Toxicological Assessments
A combination of in vitro and in vivo studies is essential to characterize the toxicological profile of a new chemical entity.
In Vitro Assessments: In vitro toxicology assays provide early indications of a compound's potential for cytotoxicity and metabolic activation. These studies are typically conducted using various cell lines or subcellular fractions like liver microsomes. nih.gov
Table 2: Common In Vitro Assays for Toxicological Assessment
| Assay Type | Purpose | Example Application |
| Cytotoxicity Assays (e.g., MTT) | To determine the concentration at which a compound is toxic to cells. | Assess the toxicity of thiophene derivatives against cancer (e.g., HepG2, HeLa) and normal cell lines. mdpi.comacs.org |
| Reactive Metabolite Trapping | To detect the formation of unstable, electrophilic metabolites. | Incubating the compound with liver microsomes and a trapping agent (e.g., glutathione) to identify and characterize adducts formed from reactive intermediates like thiophene S-oxides. nih.gov |
| CYP450 Inhibition/Induction | To evaluate the compound's potential for drug-drug interactions. | Determine if the compound inhibits or induces key CYP450 enzymes responsible for drug metabolism. |
In Vivo Assessments: In vivo studies in animal models are critical for understanding how a compound is metabolized and distributed in a whole organism and for identifying potential target organs for toxicity. For a thiophene-containing compound, in vivo studies are particularly important to confirm the formation of reactive metabolites suggested by in vitro data. For example, studies in rats treated with thiophene have successfully identified a dihydrothiophene sulfoxide (B87167) mercapturic acid in the urine. dntb.gov.ua This finding provides direct evidence for the in vivo formation of a reactive thiophene-S-oxide intermediate, which is subsequently detoxified by conjugation with glutathione (B108866) and excreted. dntb.gov.ua
Intellectual Property Landscape and Commercialization Research
Patent Analysis of 5-(Aminomethyl)thiophene-2-sulfonamide Derivatives
A direct patent analysis for the specific compound this compound reveals a landscape characterized by broad claims within patents for larger families of thiophene-sulfonamide derivatives rather than specific protection for this exact molecule. This suggests that while the core structure is of interest, its patentability often lies in novel substitutions and applications.
Key therapeutic areas where derivatives of this compound are likely to find patent protection include inhibitors of carbonic anhydrase and protein kinases. For instance, patents for carbonic anhydrase inhibitors often feature a generic thiophene-sulfonamide core, with novelty and non-obviousness stemming from specific side chains that enhance isoform selectivity or improve pharmacokinetic properties. Similarly, in the realm of kinase inhibitors, the thiophene-sulfonamide moiety can serve as a scaffold for developing targeted anticancer agents.
A representative, though not exhaustive, overview of patents covering derivatives that are structurally related to this compound is presented in the table below. These patents typically claim a genus of compounds, which could potentially include derivatives of the target molecule.
Interactive Data Table: Representative Patents for Thiophene-Sulfonamide Derivatives
| Patent Number | Assignee | Therapeutic Area | Key Innovations Claimed |
| US9617239B2 | Not Specified | Glucuronidase Inhibitors | Phenoxy thiophene (B33073) sulfonamides and their use in combination with anticancer drugs. google.com |
| EP0182691A1 | Not Specified | Carbonic Anhydrase Inhibitors | Substituted thiophene-2-sulfonamides for treating elevated intraocular pressure. google.com |
| US7994185B2 | Not Specified | Kinase Inhibitors | Benzene (B151609) sulfonamide thiazole (B1198619) and oxazole (B20620) compounds for cancer treatment. google.com |
| US7977488B2 | Not Specified | Acid Secretion Inhibitors | 1-heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-H-pyrrole derivatives. google.com |
It is crucial to note that the freedom to operate with this compound as a lead compound would require a thorough analysis of the claims of existing patents to avoid infringement.
Review of Patent Trends in Thiophene-Sulfonamide Drug Development
The development of drugs based on the thiophene-sulfonamide scaffold has seen dynamic patenting activity over the years, with trends shifting in response to new biological discoveries and evolving therapeutic needs.
Carbonic Anhydrase Inhibitors: Historically, a significant portion of patents for thiophene-sulfonamides has been directed towards carbonic anhydrase (CA) inhibitors for the treatment of glaucoma. tandfonline.com The patent literature in this area is mature, with many of the foundational patents for first-generation CA inhibitors having expired. However, recent patent trends indicate a renewed interest in developing isoform-specific CA inhibitors, particularly for oncology indications where isoforms like CA IX and CA XII are overexpressed in hypoxic tumors. nih.govtandfonline.comnih.gov These newer patents often focus on derivatives with improved selectivity to minimize off-target effects. nih.gov The patent landscape is also characterized by an increasing number of applications for novel formulations and drug delivery systems for existing CA inhibitors to enhance their therapeutic efficacy. tandfonline.com
Kinase Inhibitors: More recently, the thiophene-sulfonamide scaffold has emerged as a valuable pharmacophore in the design of protein kinase inhibitors for cancer therapy. nih.govnih.gov The number of patent applications for kinase inhibitors, in general, has been steadily rising. caldwelllaw.com Patents in this domain often claim compounds with specific substitution patterns on the thiophene ring that confer selectivity for particular kinases, such as EGFR, VEGFR, and Akt. nih.govtandfonline.com A notable trend is the development of covalent inhibitors, where the thiophene-sulfonamide derivative is designed to form a permanent bond with the target kinase, leading to prolonged and potent inhibition. The intellectual property in this space is highly competitive, with numerous pharmaceutical companies and academic institutions actively filing patents.
Other Therapeutic Areas: Beyond these two major areas, patent filings demonstrate the versatility of the thiophene-sulfonamide scaffold in a range of other therapeutic applications, including as antibacterial agents, anti-inflammatory drugs, and treatments for neurological disorders.
Strategic Considerations for Patent Protection and Future Commercial Viability
For entities looking to commercialize derivatives of this compound, a well-defined patent strategy is paramount. Several key considerations will influence the strength of patent protection and, consequently, the commercial viability of the resulting products.
Novelty and Non-Obviousness: Given the existing patent landscape, securing broad patent protection for simple derivatives of this compound may be challenging. To meet the requirements of novelty and non-obviousness, research and development efforts should focus on creating derivatives with demonstrably superior and unexpected properties. This could include:
Enhanced Potency and Selectivity: Demonstrating significantly improved activity against a specific biological target compared to existing compounds.
Improved Pharmacokinetic Profile: Developing derivatives with better absorption, distribution, metabolism, and excretion (ADME) properties.
Novel Mechanisms of Action: Discovering that a derivative acts via a previously unknown biological pathway.
Claim Strategy: A robust patent application should include a multi-tiered claiming strategy. This would involve:
Broad Genus Claims: To cover a wide range of structurally related compounds.
Sub-Genus Claims: To protect specific classes of derivatives with particularly advantageous properties.
Species Claims: To provide specific protection for the most promising individual compounds.
Method-of-Use Claims: To protect the use of the compounds for treating specific diseases.
Formulation Claims: To cover novel pharmaceutical compositions and delivery methods.
Global Filing Strategy: A comprehensive global filing strategy is essential to protect the commercial potential in key pharmaceutical markets. This involves filing patent applications in major jurisdictions such as the United States, Europe, Japan, and China. Strategic decisions regarding which countries to file in will depend on the target market for the specific therapeutic indication.
Commercial Viability: The future commercial viability of this compound derivatives will depend on several factors beyond patent protection:
Unmet Medical Need: Targeting diseases with a high unmet medical need will increase the commercial attractiveness.
Clinical Efficacy and Safety: Successful outcomes in clinical trials are the ultimate determinant of commercial success.
Competitive Landscape: A thorough understanding of the competitive landscape, including other drugs in development for the same indication, is crucial.
Market Access and Reimbursement: Securing favorable pricing and reimbursement from healthcare payers is a critical final step.
Future Perspectives and Emerging Research Directions for 5 Aminomethyl Thiophene 2 Sulfonamide
The foundational structure of 5-(aminomethyl)thiophene-2-sulfonamide, a potent inhibitor of carbonic anhydrase, presents a versatile scaffold for future drug discovery and development. researchgate.net Emerging research is focused on leveraging this chemical framework to address current therapeutic challenges, including selectivity, drug resistance, and targeted delivery. The integration of advanced computational methods is also set to revolutionize the design and application of next-generation inhibitors based on this compound.
Q & A
Q. Table 1. Solvent Optimization for Synthesis (Adapted from )
| Solvent | Yield (%) | Notes |
|---|---|---|
| THF | 76 | High polarity, optimal for amination |
| EtOH | 36 | Moderate yield, easy recrystallization |
| DCM | 54 | Fast reaction but lower yield |
Q. Table 2. Key Spectroscopic Data (Adapted from )
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 4.1 (s, 2H, -CH2NH2), δ 7.3 (d, J=4 Hz, thiophene-H) |
| IR | 1320 cm⁻¹ (S=O), 3300 cm⁻¹ (N-H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
